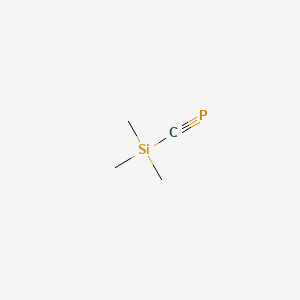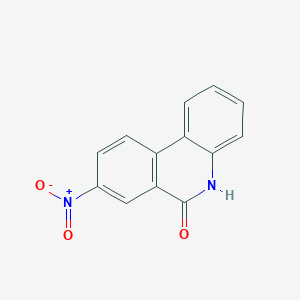
8-nitro-5H-phenanthridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-nitro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the central ring. This compound is of significant interest due to its potential biological and pharmaceutical activities, including antimicrobial, antiproliferative, and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-5H-phenanthridin-6-one can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides. This method provides controlled access to functionalized phenanthridin-6(5H)-ones in good yields . Another method includes the use of nickel-catalyzed amidation of aryl iodides . Additionally, organo-catalytic protocols proceeding through direct C(sp2)−H bond arylation have been disclosed .
Industrial Production Methods
Industrial production of phenanthridinones, including this compound, often relies on scalable synthetic methods such as the Ullmann reaction, Beckmann rearrangement, and decarboxylative amidations . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8-nitro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or dichromate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted phenanthridinones, depending on the reagents and conditions used.
Scientific Research Applications
8-nitro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-nitro-5H-phenanthridin-6-one involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound used in DNA-binding fluorescent dyes.
Quinolin-2-one: Another heterocyclic compound with similar biological activities.
Uniqueness
8-nitro-5H-phenanthridin-6-one is unique due to its nitro group, which enhances its reactivity and biological activity compared to other phenanthridinones.
Properties
CAS No. |
78255-99-9 |
|---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
8-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-11-7-8(15(17)18)5-6-9(11)10-3-1-2-4-12(10)14-13/h1-7H,(H,14,16) |
InChI Key |
DWJTXUCDDWXLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
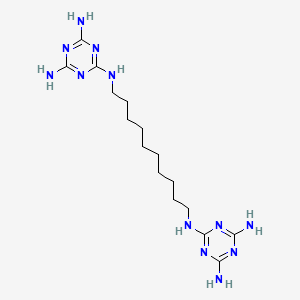
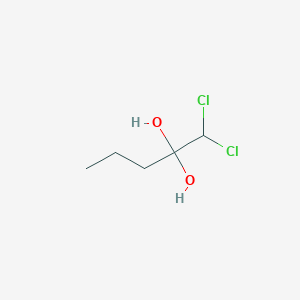
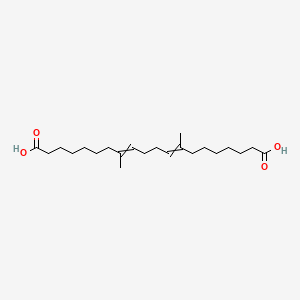
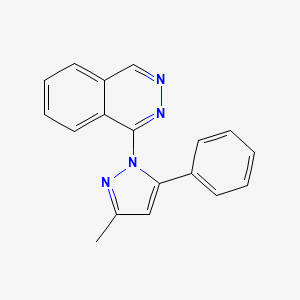


![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
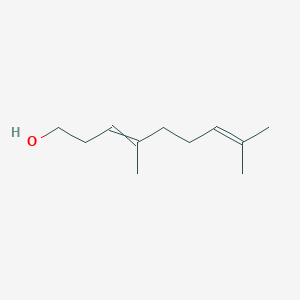
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
